
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide” is a complex organic compound that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring. Tetrahydroquinazolines are a class of compounds that have been studied for their potential biological activities . Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities. Cyclopropane is a three-membered ring which is commonly used in medicinal chemistry due to its ability to rigidify molecular structures.
科学的研究の応用
Oxidative Stress-Induced Anticancer Agents
Compounds with a structure related to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide" have been synthesized and tested for their ability to induce oxidative stress and deplete glutathione in cancer cells. A library of aromatic sulfonamides containing a condensed piperidine moiety was synthesized and shown to exert cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells. These compounds demonstrate significant potential as anticancer agents by inducing oxidative stress, a mechanism that can lead to cancer cell death (Madácsi et al., 2013).
Antiviral Activity
Another area of application for these compounds is in antiviral therapy. A study on derivatives of tetrahydroquinazolin-2-yl morpholine substituted sulfonamide and urea showed enhanced antiviral activity against an avian paramyxo virus. One of the sulfonamide derivatives demonstrated three-fold higher antiviral activity than Ribavirin, indicating the potential of these compounds in developing more effective antiviral drugs (Selvakumar et al., 2018).
CGRP Receptor Inhibitor
The chemical framework of "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide" is also conducive to the development of CGRP receptor antagonists. A specific compound was identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing a successful application in the treatment of conditions like migraine by inhibiting CGRP receptors (Cann et al., 2012).
Novel Synthesis Methods
Research has also focused on novel synthesis methods involving compounds with similar structures. One study described a new oxaziridine-mediated approach to the amination of sp(3)-hybridized C-H bonds, enabling the efficient synthesis of complex nitrogen-containing heterocycles, including piperidines and tetrahydroisoquinolines. This method demonstrates the utility of these compounds in synthesizing structurally complex molecules (Allen et al., 2009).
Boron Neutron Capture Therapy Agents
The synthesis of tetrahydroisoquinolines containing a polar functional group, such as sulfonic or phosphoric acid, on the nitrogen atom of the piperidine ring, has shown promise as boron neutron capture therapy (BNCT) agents. In vitro studies indicated high accumulation levels in melanoma cells with low cytotoxicity, highlighting their potential use in BNCT for cancer treatment (Lee et al., 2006).
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c21-23(22,13-5-6-13)19-12-7-9-20(10-8-12)16-14-3-1-2-4-15(14)17-11-18-16/h11-13,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLJHPNZJLIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)
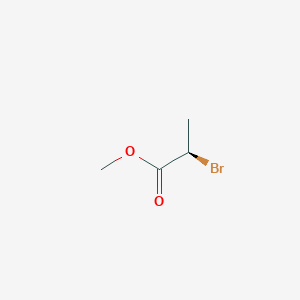
![5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2588503.png)

![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)
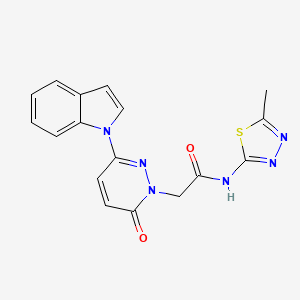
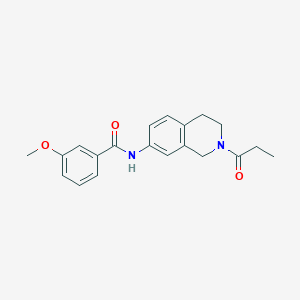
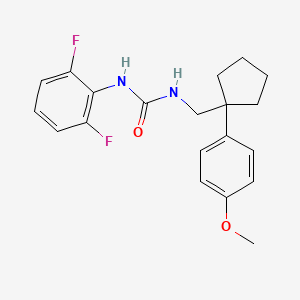
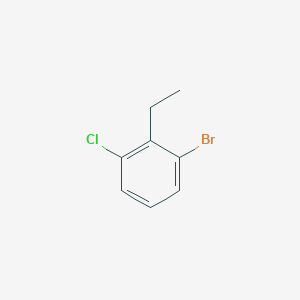

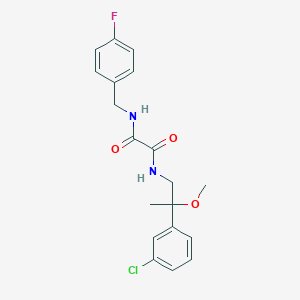
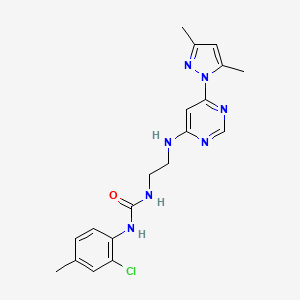
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)